

A Comparative Guide to Cobalt, Rhodium, and Cobalt-Rhodium Catalysts in Hydroformylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cobalt;rhodium

Cat. No.: B15161835

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides an objective comparison of the performance of cobalt (Co), rhodium (Rh), and bimetallic cobalt-rhodium (Co-Rh) catalysts, with a focus on their turnover number (TON) and turnover frequency (TOF) in hydroformylation reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and experimental design.

Performance Comparison: Turnover Number and Frequency

The efficiency and activity of a catalyst are quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per catalyst site before deactivation, indicating catalyst longevity. TOF, the TON per unit time, reflects the catalyst's intrinsic activity.

While a comprehensive dataset for a direct, side-by-side comparison of Co, Rh, and Co-Rh catalysts for the hydroformylation of the same substrate under identical conditions is not available in a single source, the following table summarizes representative data from various studies to provide a comparative overview. The hydroformylation of 1-octene is used as a benchmark where possible, given its relevance as a model long-chain olefin.

Catalyst System	Substrate	TON	TOF (h ⁻¹)	Temperature (°C)	Pressure (bar)	Key Observations & Notes
Cobalt (Co)	1-Hexene	-	-	100	89.6	<p>While specific TON/TOF values were not reported, the study focused on a water-soluble cobalt complex, demonstrating moderate conversion and selectivity. [1]</p> <p>Generally, Co catalysts require higher temperatures and pressures compared to Rh.</p>
Rhodium (Rh)	1-Octene	60,000	-	-	-	High turnover number

achieved with a single-atom Rh catalyst, indicating excellent stability and efficiency. [\[2\]](#)

Rhodium
(Rh)

1-Octene

503

-

100

60

Immobilized Rh-based solid molecular catalyst in a solvent-free reductive hydroformylation, also showing hydrogenation activity (TON = 109). [\[3\]](#)

Rhodium
(Rh)

1-Octene

-

~125

50

30

Steady turnover frequency demonstrated with a polymer-bound Rh catalyst complex. [\[4\]](#)

Cobalt- Rhodium (Co-Rh)	Propylene	-	396	170	1	A SiO ₂ -supported [RhCo ₃ (CO) ₁₂] catalyst showed significantly higher activity compared to its monometallic counterpart, which exhibited almost no activity under the same conditions, strongly suggesting a synergistic effect.

General Activity Trend: For unmodified metal catalysts in hydroformylation, the general order of activity is Rh >> Co.

Synergistic Effects in Co-Rh Bimetallic Catalysts

The enhanced performance of Co-Rh bimetallic catalysts can be attributed to synergistic effects between the two metals. The addition of cobalt to rhodium catalysts has been shown to increase both catalytic productivity and selectivity towards desired oxygenated products in the gas-phase hydroformylation of ethene. This is believed to be due to a modification of the

electronic properties of the active sites and the creation of unique bimetallic structures that facilitate key steps in the catalytic cycle.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for hydroformylation reactions using Co and Rh-based catalysts.

Experimental Protocol: Hydroformylation of 1-Hexene with a Water-Soluble Cobalt Catalyst[1]

- Catalyst Precursor: $\text{HCo(CO)[P(o-C}_6\text{H}_4\text{SO}_3\text{Na)]}_3$
- Reactor: A 100 mL glass-lined stainless steel autoclave equipped with automatic temperature and pressure control, a sampling port, and a variable speed stirrer.
- Reaction Procedure:
 - The catalyst precursor (10 mg, 0.0056 mmol) is dissolved in 15 mL of de-oxygenated water.
 - 1-Hexene (24 mg, 0.28 mmol) is dissolved in 15 mL of heptane.
 - Both solutions are introduced into the reactor.
 - The reactor is pressurized with syngas ($\text{CO/H}_2 = 1:1$) to the desired pressure (e.g., 600-1100 psi / 41.4 - 75.8 bar).
 - The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred at a high speed (e.g., 750 rpm) to ensure complete mixing.
 - Liquid samples are taken periodically for analysis by gas chromatography (GC) to determine conversion and product distribution.
- Catalyst Recycling: The aqueous catalyst phase can be separated from the organic product phase and reused in subsequent reactions.

Experimental Protocol: Reductive Hydroformylation of 1-Octene with an Immobilized Rhodium Catalyst[3]

- Catalyst: Rh immobilized on a polymeric amine macroligand (Solid Molecular Catalyst - SMC).
- Reactor: 20 mL autoclave reactors.
- Reaction Procedure (Neat Conditions):
 - The Rh-based SMC (0.1 mol% Rh relative to the substrate) is placed in the autoclave.
 - 1-Octene (0.33 mL) containing 5 wt% mesitylene as an internal standard is added.
 - The reactor is pressurized with syngas ($\text{CO:H}_2 = 20:40$ bar, total 60 bar).
 - The reaction is heated to 100 °C and stirred at 700 rpm for 4 hours.
 - After the reaction, the autoclave is cooled and depressurized.
 - The solid catalyst is separated from the liquid product by centrifugation.
 - The product composition is analyzed by GC-FID.
- Catalyst Recycling: The recovered solid catalyst can be reused in subsequent runs.

Logical Workflow for Catalyst Comparison

The process of comparing these catalysts for a specific application like hydroformylation can be visualized as a logical workflow. This workflow ensures a systematic evaluation from initial selection to performance validation.

Catalyst Comparison Workflow

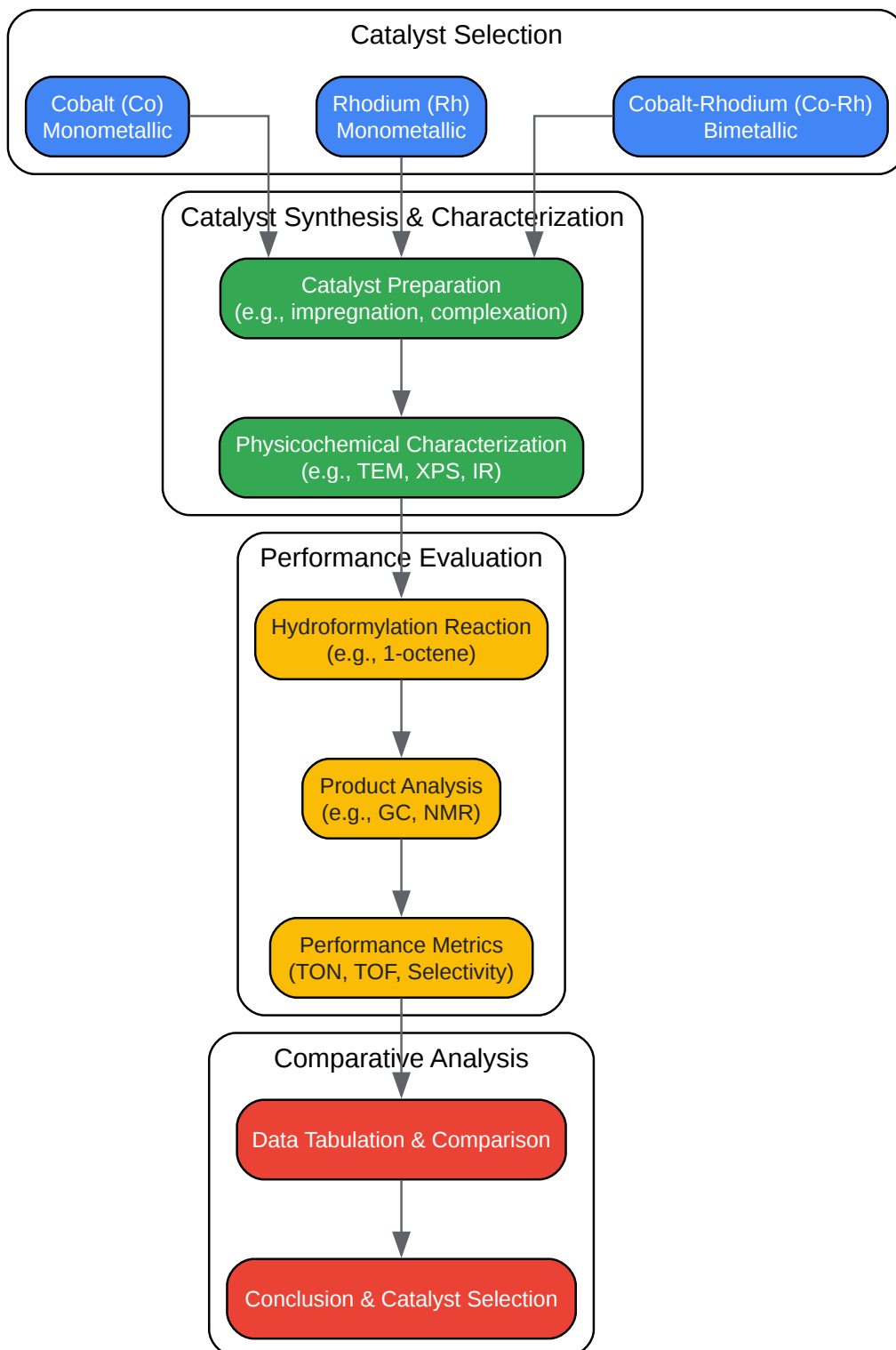
[Click to download full resolution via product page](#)

Figure 1. A logical workflow diagram illustrating the key stages involved in the comparison of Co, Rh, and Co-Rh catalysts for hydroformylation.

Conclusion

The choice between cobalt, rhodium, and cobalt-rhodium catalysts for hydroformylation depends on the specific requirements of the application, including cost considerations, desired activity, selectivity, and the feasibility of catalyst recovery and recycling.

- Rhodium catalysts generally offer significantly higher activity and selectivity under milder reaction conditions, making them ideal for applications where high efficiency is critical and the value of the product justifies the higher catalyst cost.
- Cobalt catalysts, being more earth-abundant and less expensive, remain a viable option for large-scale industrial processes, despite requiring more forcing reaction conditions.
- Bimetallic Cobalt-Rhodium catalysts represent a promising area of research, demonstrating synergistic effects that can lead to superior performance compared to their monometallic counterparts. Further research and development in this area may lead to catalysts that combine the high activity of rhodium with the cost-effectiveness of cobalt.

This guide provides a foundational understanding of the comparative performance of these catalyst systems. For specific applications, it is recommended to consult the primary literature and conduct targeted experimental studies to identify the optimal catalyst and reaction conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Aqueous-biphasic hydroformylation of 1-hexene catalyzed by the complex $\text{HCo(CO)[P(o-C}_6\text{H}_4\text{SO}_3\text{Na)]}_3$ [scielo.org.mx]
2. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- To cite this document: BenchChem. [A Comparative Guide to Cobalt, Rhodium, and Cobalt-Rhodium Catalysts in Hydroformylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15161835#turnover-number-and-frequency-comparison-for-co-rh-and-co-rh-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com